N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinoline moiety linked to a benzodioxole ring through a carboxamide group, making it a unique structure with potential for various scientific applications.
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-8-15(13-4-2-3-5-14(13)19-11)20-18(21)12-6-7-16-17(9-12)23-10-22-16/h2-9H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVLQTGZNAYIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-methylquinoline with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the quinoline and benzodioxole moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are essential for cell proliferation and survival . These interactions result in the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide
- **2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides
- **pyrazolo[3,4-b]-quinoline with N-alkyl derivatives
Uniqueness
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a quinoline moiety and a benzodioxole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications. Its ability to interact with multiple biological targets and its potential therapeutic applications set it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
